molecular formula C33H35F3N6O3 B1149994 IRAK inhibitor 4

IRAK inhibitor 4

Cat. No.: B1149994
M. Wt: 620.66
Attention: For research use only. Not for human or veterinary use.
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Description

IRAK inhibitor 4 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of cyclohexyl, indazole, and benzimidazole moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK inhibitor 4 typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the indazole and cyclohexyl groups. Key steps may include:

    Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Substitution Reactions: Introduction of the indazole moiety via nucleophilic substitution reactions.

    Hydroxylation: Addition of the hydroxy group to the cyclohexyl ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

IRAK inhibitor 4 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the benzimidazole or indazole rings can lead to the formation of partially or fully saturated derivatives.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclohexanone derivatives, while reduction of the benzimidazole ring may produce tetrahydrobenzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the indazole and benzimidazole moieties suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethoxyphenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of IRAK inhibitor 4 would depend on its specific interactions with molecular targets. Potential pathways include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cell surface receptors, leading to changes in cellular signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxycyclohexyl)-2-[[5-(2-fluorophenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide
  • 1-(4-Hydroxycyclohexyl)-2-[[5-(2-chlorophenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide

Uniqueness

The presence of the trifluoromethoxy group in IRAK inhibitor 4 distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C33H35F3N6O3

Molecular Weight

620.66

IUPAC Name

1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide

InChI

InChI=1S/C33H43F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-6,8,14,18-20,22-23,25-26,30,40-41,43H,7,9-13,15-17H2,1-2H3,(H,37,44)(H,38,39)

SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3C4CC(CCC4NN3)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O

Origin of Product

United States

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